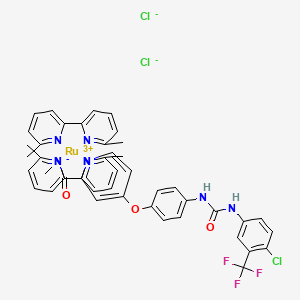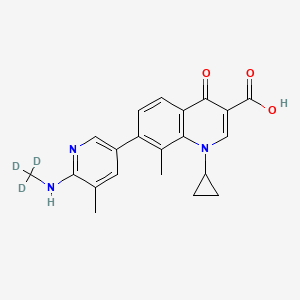
NaV1.7 Blocker-801
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NaV1.7 Blocker-801 is a novel compound designed to inhibit the activity of the voltage-gated sodium channel NaV1.7. This channel is predominantly expressed in peripheral nociceptive neurons and plays a crucial role in the transmission of pain signals. The inhibition of NaV1.7 has been identified as a promising therapeutic target for the treatment of chronic pain conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NaV1.7 Blocker-801 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance the compound’s potency and selectivity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow reactors. The process is designed to be scalable and cost-effective, with stringent quality control measures to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions: NaV1.7 Blocker-801 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems .
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced potency, selectivity, and stability. These derivatives are further evaluated for their pharmacological activity and safety profiles .
Aplicaciones Científicas De Investigación
NaV1.7 Blocker-801 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the structure-activity relationships of sodium channel inhibitors. In biology, it helps elucidate the role of NaV1.7 in pain signaling pathways. In medicine, this compound is being investigated as a potential therapeutic agent for chronic pain conditions, including neuropathic pain and inflammatory pain . In industry, it serves as a lead compound for the development of new analgesic drugs .
Mecanismo De Acción
NaV1.7 Blocker-801 exerts its effects by binding to the NaV1.7 channel and inhibiting its activity. This inhibition prevents the influx of sodium ions into nociceptive neurons, thereby blocking the generation and propagation of action potentials that transmit pain signals. The molecular targets of this compound include specific binding sites on the NaV1.7 channel, which are critical for its function . The pathways involved in its mechanism of action include the modulation of sodium ion flux and the downstream signaling events that lead to pain perception .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to NaV1.7 Blocker-801 include other NaV1.7 inhibitors such as ralfinamide, PF-05089771, and GX-936. These compounds share a common mechanism of action but differ in their chemical structures and pharmacological profiles .
Uniqueness: this compound is unique in its high potency and selectivity for the NaV1.7 channel. It has been shown to be ten-fold more potent than its parent compound ralfinamide in inhibiting NaV1.7 current . Additionally, this compound exhibits favorable pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent .
Propiedades
Fórmula molecular |
C20H15ClF2N6O3S2 |
|---|---|
Peso molecular |
525.0 g/mol |
Nombre IUPAC |
4-[2-[2-(azetidin-3-yl)pyrazol-3-yl]-4-chlorophenoxy]-2,5-difluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H15ClF2N6O3S2/c21-11-1-2-17(13(5-11)16-3-4-26-29(16)12-8-24-9-12)32-18-6-15(23)19(7-14(18)22)34(30,31)28-20-25-10-27-33-20/h1-7,10,12,24H,8-9H2,(H,25,27,28) |
Clave InChI |
CTGXRGQIIKAIKX-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)N2C(=CC=N2)C3=C(C=CC(=C3)Cl)OC4=CC(=C(C=C4F)S(=O)(=O)NC5=NC=NS5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


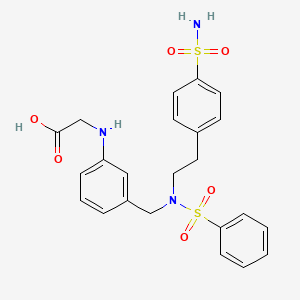

![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12372157.png)
![Tetrasodium;2-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B12372158.png)


![(6S)-5-[(2R)-2-hydroxy-4-methylpentanoyl]-N-[(2S)-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]-4-(trifluoromethoxy)butan-2-yl]-5-azaspiro[2.4]heptane-6-carboxamide](/img/structure/B12372183.png)
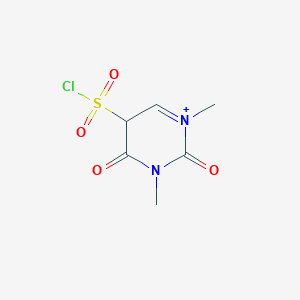
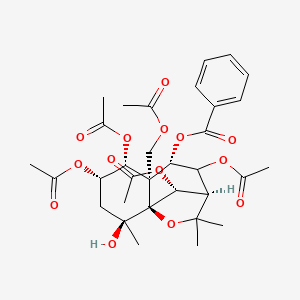

![Cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B12372208.png)
